Synthesis Efficiency: 98% Isolated Yield in a One-Step Bromination vs. 91% for Chloro Analog
5-Bromothiophene-2-carbaldehyde is synthesized from 2-thiophenecarboxaldehyde using N-bromosuccinimide (NBS) in chloroform at room temperature, achieving an isolated yield of 98% [1]. In contrast, the synthesis of 5-chlorothiophene-2-carbaldehyde, as disclosed in patent literature, proceeds via Vilsmeier-Haack formylation of 2-chlorothiophene, yielding the product in 91.26% [2]. This 6.74% absolute yield difference translates to significantly reduced material loss and improved atom economy for large-scale preparation of the bromo building block.
| Evidence Dimension | Isolated synthetic yield of the target aldehyde from thiophene precursors |
|---|---|
| Target Compound Data | 98% |
| Comparator Or Baseline | 5-Chlorothiophene-2-carbaldehyde: 91.26% |
| Quantified Difference | Absolute yield difference of +6.74% |
| Conditions | Bromination with NBS in CHCl3 at 20°C for 12h (Target); Vilsmeier-Haack formylation of 2-chlorothiophene (Comparator) |
Why This Matters
A 6.74% higher yield at the first synthetic step minimizes material waste and lowers cost-per-gram for downstream applications, directly impacting procurement decisions for multi-step syntheses.
- [1] Tataroğlu et al. Synthesis of 5-bromo-2-thiophenecarbaldehyde. Physica B: Condensed Matter, 2017, 519, 53-58 (as reported on ChemicalBook). View Source
- [2] Patent CN102827141A. Synthesis method of 5-chlorothiophene-2-formic acid. 2012-12-05. View Source
